molecular formula C8H12O4 B083599 Oct-4-enedioic acid CAS No. 14277-16-8

Oct-4-enedioic acid

Cat. No. B083599
CAS RN: 14277-16-8
M. Wt: 172.18 g/mol
InChI Key: LQVYKEXVMZXOAH-OWOJBTEDSA-N
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Description

Oct-4-enedioic acid, also known as (4E)-4-Octenedioic acid, is a chemical compound with the molecular formula C8H12O4 . It has an average mass of 172.178 Da and a monoisotopic mass of 172.073563 Da .


Molecular Structure Analysis

The molecular structure of Oct-4-enedioic acid consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . It has a double bond stereochemistry .


Physical And Chemical Properties Analysis

Oct-4-enedioic acid has a density of 1.2±0.1 g/cm3, a boiling point of 373.1±30.0 °C at 760 mmHg, and a flash point of 193.6±21.1 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 75 Å2, and it has a molar volume of 143.5±3.0 cm3 .

Scientific Research Applications

  • Neuromuscular Blocking Activity : Oct-4-enedioic acid derivatives have been studied for their neuromuscular blocking activity, potentially serving as ultra-short-acting neuromuscular blocking agents (Patel et al., 1997).

  • Oxidation Studies : The oxidation of trans-oct-4-ene by various metal acetates has been investigated, providing insights into organic chemistry and reaction mechanisms (Lethbridge et al., 1975).

  • Carbonium Ion Studies : Research on Oct-1-ene and cis- and trans-oct-4-enes with p-nitrobenzenesulphonic acid in acetic acid has expanded understanding of secondary carbocations (Monitz & Whiting, 1982).

  • Transcription Factor Research : Oct-4-enedioic acid has been linked to the study of Octamer-binding transcription factor 4 (OCT-4), a crucial marker in cellular differentiation and embryonic development (Som et al., 2016).

  • Stem Cell Research : The presence of Oct-4 in various cell types, including in human amniotic fluid, suggests potential applications in stem cell research (Prusa et al., 2003).

  • Enzyme Inhibition in Fatty Acid Oxidation : Oct-2-yn-4-enoyl-CoA, a related compound, shows potential as an enzyme inhibitor in fatty acid oxidation, relevant to biochemical and pharmacological studies (Wu, Liu & Li, 2008).

  • Retinoic Acid Receptor Research : Studies have explored the influence of octyl-derivatives on retinoic acid receptors, relevant in developmental biology and pharmacology (Lund et al., 2005).

  • Lipid Oxidation in Dairy Products : Research into lipid oxidation has implications for food science, especially in understanding off-flavor development in dairy products (Downey, 1969).

Safety And Hazards

Oct-4-enedioic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation and is harmful to aquatic life with long-lasting effects . Precautions should be taken to avoid release to the environment .

properties

IUPAC Name

(E)-oct-4-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYKEXVMZXOAH-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oct-4-enedioic acid

CAS RN

14277-16-8, 48059-97-8
Record name Oct-4-enedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acide 4-Octene-1,8-Dioique
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
SS Patel, RB Maehr, JJ Savarese, MM Jackson… - European journal of …, 1997 - Elsevier
… mivacurium analogues that are acyclic with respect to the bis-isoquinolinium nuclei and seven new bis-quaternary mivacurium analogues that are derivatives of (E)-oct-4-enedioic acid, (…
Number of citations: 3 www.sciencedirect.com
F Pardal, S Salhi, B Rousseau… - Macromolecular …, 2008 - Wiley Online Library
… an opposite effect by reducing chain flexibility, as can be extrapolated from the higher melting temperature of the polyamide obtained from 1,6-hexanediamine and E-oct-4-enedioic acid …
Number of citations: 49 onlinelibrary.wiley.com
BR Kusuma, LB Peterson, H Zhao… - Journal of medicinal …, 2011 - ACS Publications
… The product was recrystallized in 30% ethylacetate and hexane to afford acid (E)-oct-4-enedioic acid 10 (0.77 g, 96%) as a colorless amorphous solid. (E)-Oct-4-enedioic Acid (10) …
Number of citations: 68 pubs.acs.org
B Aguilera, LB Wolf, P Nieczypor… - The Journal of Organic …, 2001 - academia.edu
The side chains of cysteine residues in peptides and proteins are often involved in disulfide linkages (viz. cystine (1) in Figure 1). The presence of one or more covalent disulfide bridge (…
Number of citations: 78 www.academia.edu
C Pascoe - 2022 - era.library.ualberta.ca
Peptides can elicit a whole host of beneficial physiological effects. The market for peptide-based therapeutics is rapidly expanding due to their extreme specificity and low toxicity. …
Number of citations: 2 era.library.ualberta.ca
AJ Vernall, S Ballet, AD Abell - Tetrahedron, 2008 - Elsevier
Olefin tethers of variable length, introduced into a natural amino acid (side-chain of Ser, Cys; N-terminus of Arg; C-terminus of Phe and Tic; and in both the side-chain and either the N- …
Number of citations: 21 www.sciencedirect.com
RW Hoppe - 2016 - search.proquest.com
Molecular recognition can be defined as a selective and reversible binding between two or more molecules through non-covalent interactions. Multiple weakly attractive intermolecular …
Number of citations: 2 search.proquest.com
KP Sahteli - 2006 - search.proquest.com
The 2, 3-dihydroxy carboxylic acid motif is a common structural unit found in a variety of natural products. A short, convenient synthesis of this motif from either enantiomer of …
Number of citations: 0 search.proquest.com
K Sakthivel, PB Kole, R Mamgain… - Current Organic …, 2022 - ingentaconnect.com
The chemistry of hypervalent iodine reagents is now developed as an important tool of synthetic organic chemistry. These reagents play a key role in replacing the toxic heavy metal …
Number of citations: 2 www.ingentaconnect.com
MB Runge, MT Mwangi, NB Bowden - Journal of organometallic chemistry, 2006 - Elsevier
This article describes new selectivities for Grubbs’ first and second generation catalysts when occluded in a hydrophobic matrix of polydimethylsiloxane (PDMS). Occlusion of catalysts …
Number of citations: 46 www.sciencedirect.com

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